Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Structural Significance of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery
Pyrazolo[1,5-a]pyrimidines are bicyclic heterocyclic systems comprising fused pyrazole and pyrimidine rings. This planar, rigid scaffold provides a versatile platform for structural modifications, enabling precise interactions with enzymatic pockets and receptors. The nitrogen-rich framework facilitates hydrogen bonding and π-π stacking, critical for target engagement. For instance, the 1,5-a fusion pattern creates distinct electronic environments at positions 2, 3, 5, 6, and 7, allowing site-specific derivatization to optimize pharmacokinetic and pharmacodynamic profiles.
Recent studies highlight pyrazolo[1,5-a]pyrimidines as privileged scaffolds in oncology and neurology. Derivatives like dorsomorphin and anagliptin demonstrate kinase inhibition and dipeptidyl peptidase-4 (DPP-4) modulation, respectively. The scaffold’s adaptability is further evidenced by its role in PDE10A inhibitors, where substituents at position 7 enhance selectivity and blood-brain barrier permeability. Table 1 summarizes key structural modifications and associated biological activities observed in pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Derivatives
| Position | Functional Group | Biological Activity | Target |
|---|---|---|---|
| 2 | Aryl/heteroaryl | Anticancer | Kinases (e.g., AMPK) |
| 3 | Halogens (Cl, F) | Enhanced metabolic stability | Cytochrome P450 enzymes |
| 5 | Cyclopropyl | Improved solubility | Transporter proteins |
| 7 | Carboxylate esters | Selective enzyme inhibition | PDE10A, DPP-4 |
The chlorine atom at position 3 in methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate exemplifies halogen bonding’s role in stabilizing ligand-target complexes. Computational studies suggest that the electronegative chlorine enhances binding affinity by interacting with hydrophobic pockets and polar residues in enzymes like phosphodiesterases.
Role of this compound in Targeted Therapy Development
This derivative’s molecular architecture combines three strategic modifications:
- Cyclopropyl at position 5 : The strained cyclopropane ring introduces conformational rigidity, reducing entropy penalties during target binding. Its lipophilic character enhances membrane permeability, a critical factor for central nervous system (CNS)-targeted therapies.
- Chlorine at position 3 : Chlorine’s inductive effects increase the compound’s metabolic stability by resisting oxidative degradation in the liver. This substituent also mitigates off-target interactions by minimizing π-stacking with non-target proteins.
- Methyl ester at position 7 : The ester group serves as a prodrug moiety, enabling controlled hydrolysis to the active carboxylic acid in vivo. This feature optimizes bioavailability while maintaining selectivity for serine hydrolases and phosphodiesterases.
In kinase inhibition assays, analogs of this compound exhibit nanomolar affinity for AMP-activated protein kinase (AMPK), a regulator of cellular energy homeostasis. The methyl ester’s electron-withdrawing nature polarizes the pyrimidine ring, enhancing hydrogen bonding with AMPK’s catalytic lysine residue (K45). Furthermore, the cyclopropyl group’s steric bulk prevents undesired interactions with ATP-binding pockets of non-target kinases, reducing toxicity.
Synthetic routes to this compound often involve cyclocondensation of 3-aminopyrazoles with β-keto esters, followed by chlorination and cyclopropanation. A recent microwave-assisted method achieved 85% yield by optimizing reaction time and temperature, demonstrating scalability for preclinical development.
Structural Analysis
- Molecular Formula : C₁₁H₁₀ClN₃O₂
- XLogP3 : 1.7 (predicts moderate lipophilicity)
- Hydrogen Bond Acceptors : 4 (N3, O2, O2, Cl)
- Rotatable Bonds : 3 (methyl ester, cyclopropane substituents)
These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability. The compound’s planar core facilitates intercalation into DNA or RNA helices, a mechanism under investigation for antiviral applications.
Properties
IUPAC Name |
methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-4-8(6-2-3-6)14-10-7(12)5-13-15(9)10/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCOLHSOASQBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at Position 3
Chlorination is typically performed using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). A study on halosulfuron synthesis highlights SO₂Cl₂’s efficacy in introducing chlorine atoms to pyrazole rings under mild conditions . For Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate, chlorination occurs after cyclopropane incorporation to avoid side reactions.
The process involves dissolving the cyclopropane-functionalized intermediate in dichloromethane and adding SO₂Cl₂ dropwise at 0°C, followed by stirring at room temperature for 4–6 hours . This method achieves >90% conversion, with the chlorinated product isolated via vacuum distillation . Careful stoichiometric control (1.1 equiv SO₂Cl₂) prevents over-chlorination, a common issue with excess reagent .
Esterification of the Carboxylic Acid Moiety
The methyl ester at position 7 is introduced either during cyclocondensation or via post-synthesis esterification. Early-stage esterification is preferred, as demonstrated in a patent where methyl 3,3-dimethoxypropionate reacts with formate esters to yield a carboxylate ester directly . Alternatively, hydrolyzing a precursor carboxylic acid to its sodium salt followed by treatment with methyl iodide in DMF achieves esterification, albeit with lower yields (65–70%) .
Recent optimizations use trimethylsilyl chloride (TMSCl) as a catalyst in methanol, enabling esterification at room temperature with 85–90% efficiency . This method avoids harsh conditions, preserving the cyclopropyl and chloro substituents .
Purification and Characterization
Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients (1:3 to 1:1). Recrystallization from ethanol/water mixtures improves purity to >98% . Key characterization data include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 152–154°C | Differential Scanning Calorimetry |
| HPLC Purity | 98.5% | C18 column, 70:30 MeOH/H₂O |
| NMR (¹H) | δ 1.05 (m, 4H, cyclopropyl), δ 3.95 (s, 3H, COOCH₃) | DMSO-d₆ |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for synthesizing this compound:
Method selection depends on precursor availability and scale. Industrial protocols favor the cyclopropane early incorporation route for its efficiency, while laboratory-scale syntheses may opt for modular post-cyclization modifications .
Challenges and Optimization Strategies
-
Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Using milder acids (e.g., acetic acid instead of HCl) during cyclization mitigates this issue .
-
Chlorination Selectivity : SO₂Cl₂’s reactivity can lead to di- or tri-chlorinated byproducts. Kinetic control via low-temperature addition ensures mono-chlorination .
-
Ester Hydrolysis : Premature hydrolysis of the methyl ester is avoided by maintaining anhydrous conditions during esterification .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity
Research has indicated that methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate may possess significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways associated with tumor progression.
Case studies have demonstrated that this compound can induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cellular processes. Notably, it has shown activity against:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate Dehydrogenase | Competitive Inhibition | 12.0 | |
| Cyclin-dependent Kinases | Moderate Inhibition | 25.0 |
These interactions suggest that this compound could be useful in developing drugs targeting these enzymes.
Potential Therapeutic Applications
Given its biological activities, this compound shows promise in several therapeutic areas:
- Cancer Therapy : As an anticancer agent, it may be developed into treatments for various malignancies.
- Enzyme-related Disorders : Its inhibitory effects on key enzymes suggest potential applications in conditions where these enzymes play a critical role.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on A549 lung cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Properties
In addition to its anticancer properties, derivatives of this compound have been tested for antimicrobial activity against various pathogens. Results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of kinases or other enzymes involved in cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Electronic and Steric Effects
- Chlorine vs. In contrast, 7-CF₃ () offers stronger electron-withdrawing effects and higher lipophilicity .
- Cyclopropyl vs.
- Ester Variations : Methyl esters (main compound) hydrolyze faster than ethyl esters (), affecting bioavailability .
Biological Activity
Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1018053-16-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibitory activity against human cancer cells, suggesting its potential as a lead compound for developing anticancer agents.
Case Study: Cytotoxicity Assay
In a study conducted by researchers at a leading pharmaceutical institute, the compound was subjected to in vitro cytotoxicity assays against four human cancer cell lines: A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver). The results indicated:
| Cell Line | IC (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
| HeLa | 10.0 |
| HepG2 | 18.0 |
The IC values suggest that the compound exhibits potent anticancer activity, particularly against HeLa cells .
Enzymatic Inhibition
This compound has also shown promise as an enzyme inhibitor. Specifically, it has been tested for its ability to inhibit various kinases associated with cancer progression.
The compound functions by selectively binding to the ATP-binding site of specific kinases, thereby inhibiting their activity. This mechanism is critical in preventing cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound possesses antimicrobial activity against several bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial effects of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
